2-Amino-5-chlorothiazole, hcl
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Overview
Description
2-Amino-5-chlorothiazole hydrochloride is a chemical compound with the molecular formula C3H3ClN2S·HCl. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its applications in the synthesis of various biologically active molecules and is used as a building block in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-chlorothiazole hydrochloride typically involves the reaction of 2-chlorothiazole with ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of 2-Amino-5-chlorothiazole hydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-chlorothiazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can react with aldehydes or ketones to form imidazo[2,1-b]thiazole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Reactions: Formation of N-substituted thiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Scientific Research Applications
2-Amino-5-chlorothiazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-5-chlorothiazole hydrochloride involves its interaction with specific molecular targets. It can inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule .
Comparison with Similar Compounds
- 2-Amino-4-chlorothiazole
- 2-Amino-5-methylthiazole
- 2-Amino-5-iodothiazole
Comparison: 2-Amino-5-chlorothiazole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C3H4Cl2N2S |
---|---|
Molecular Weight |
171.05 g/mol |
IUPAC Name |
5-chloro-1,3-thiazol-2-amine;hydron;chloride |
InChI |
InChI=1S/C3H3ClN2S.ClH/c4-2-1-6-3(5)7-2;/h1H,(H2,5,6);1H |
InChI Key |
GTMGFQYVLSQTKP-UHFFFAOYSA-N |
Canonical SMILES |
[H+].C1=C(SC(=N1)N)Cl.[Cl-] |
Related CAS |
55506-37-1 64415-16-3 |
Origin of Product |
United States |
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